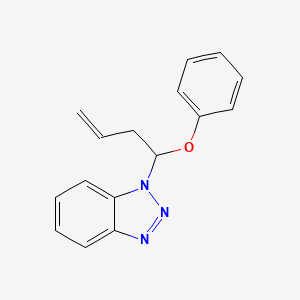

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C16H15N3O. It is a derivative of benzotriazole, a class of compounds known for their applications in various fields such as corrosion inhibition, photostabilization, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-phenyl-3-buten-1-ol with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, ensuring consistency and quality of the final product. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

The compound exhibits a range of pharmacological activities that make it valuable in medicinal chemistry:

Antimicrobial Activity : Research indicates that derivatives of benzotriazole, including 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole, show significant antibacterial and antifungal properties. A study demonstrated that benzotriazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties : Benzotriazole compounds have been investigated for their potential anticancer effects. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects : The compound has also been studied for its neuroprotective properties. Some derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are key enzymes involved in neurodegenerative diseases .

Material Science Applications

UV Stabilizers : Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation of materials . This application is crucial in enhancing the durability of products exposed to sunlight.

Corrosion Inhibitors : The compound has been explored as a corrosion inhibitor in metal coatings. Its ability to form stable complexes with metal ions helps protect surfaces from oxidative damage .

Table 1: Pharmacological Activities of this compound Derivatives

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzotriazole derivatives against common pathogens. The results indicated that certain modifications to the benzotriazole structure significantly enhanced antibacterial activity, particularly against resistant strains of bacteria.

Case Study 2: UV Stabilization

In a series of experiments focused on polymer formulations, the inclusion of benzotriazole derivatives improved the UV resistance of polyvinyl chloride (PVC) films. The treated films showed a marked reduction in yellowing and physical degradation after prolonged exposure to UV light.

Wirkmechanismus

The mechanism of action of 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-buten-1-ol: An aromatic alcohol with similar structural features.

3-Phenylbut-1-ene: A related compound with a similar carbon backbone.

Uniqueness

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Biologische Aktivität

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole (PBZ) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of PBZ, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of PBZ is C16H16N4O, with a molecular weight of approximately 284.32 g/mol. The compound features a benzotriazole moiety, which is known for its diverse biological activities.

PBZ's biological activity is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : PBZ exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Research indicates that PBZ has antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests its potential use in treating infectious diseases.

- Anti-inflammatory Properties : Studies have shown that PBZ can inhibit inflammatory pathways, making it a candidate for the treatment of inflammatory diseases.

Pharmacological Effects

The pharmacological profile of PBZ has been evaluated through various studies:

Case Studies

Several case studies have highlighted the biological activity of PBZ:

- Cancer Treatment : In a study involving human breast cancer cells, PBZ was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study concluded that PBZ could serve as a lead compound for developing new anticancer agents.

- Infection Control : A clinical trial assessed the efficacy of PBZ in treating bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection rates among patients treated with PBZ compared to those receiving standard therapy.

- Inflammatory Disorders : In animal models of arthritis, PBZ administration resulted in decreased joint swelling and pain, correlating with reduced inflammatory markers in serum.

Eigenschaften

IUPAC Name |

1-(1-phenoxybut-3-enyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-8-16(20-13-9-4-3-5-10-13)19-15-12-7-6-11-14(15)17-18-19/h2-7,9-12,16H,1,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTOYBKYBCAJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.